(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone
Description
The compound "(3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone" features a pyrazole ring substituted with methyl groups at positions 3 and 5, linked via a methanone bridge to a thiophene ring. The thiophene is further modified with a sulfonyl group connected to a 4-(3-methoxyphenyl)piperazine moiety. This structure combines a heterocyclic core (pyrazole-thiophene) with a sulfonamide-piperazine pharmacophore, which is often associated with receptor-binding activity in medicinal chemistry .
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophen-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S2/c1-15-13-16(2)25(22-15)21(26)20-19(7-12-30-20)31(27,28)24-10-8-23(9-11-24)17-5-4-6-18(14-17)29-3/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTBUCBNSKKQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201112911 | |
| Record name | Methanone, (3,5-dimethyl-1H-pyrazol-1-yl)[3-[[4-(3-methoxyphenyl)-1-piperazinyl]sulfonyl]-2-thienyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-00-7 | |
| Record name | Methanone, (3,5-dimethyl-1H-pyrazol-1-yl)[3-[[4-(3-methoxyphenyl)-1-piperazinyl]sulfonyl]-2-thienyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (3,5-dimethyl-1H-pyrazol-1-yl)[3-[[4-(3-methoxyphenyl)-1-piperazinyl]sulfonyl]-2-thienyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3,5-dimethyl-1H-pyrazol-1-yl)(3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)methanone exhibits significant biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that combines a pyrazole moiety with a thiophene and piperazine, which are known for their diverse biological activities. The structural formula can be summarized as follows:
Key Features:
- Molecular Weight : 344.43 g/mol
- Functional Groups : Pyrazole, thiophene, piperazine, methoxy group, sulfonamide.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to the one have shown activity against various pathogens, including resistant strains of bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.
Antitumor Activity
Research indicates that pyrazole derivatives can exhibit antitumor properties by inducing apoptosis in cancer cells. The compound’s ability to interact with specific cellular targets can lead to cell cycle arrest and subsequent cell death.
Case Studies
- Antimicrobial Evaluation :
- Antitumor Effects :
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : Compounds like this often act as inhibitors of key enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways that control cell growth and apoptosis.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Features
Spectroscopic and Analytical Data
Pharmacological Implications
- The sulfonyl-piperazine group in the target compound may enhance solubility and receptor affinity compared to analogs lacking this moiety (e.g., compound 7b). Piperazine derivatives are known for modulating serotonin and dopamine receptors .
- Pyrazolopyrimidine derivatives (e.g., compound in ) often exhibit kinase inhibitory activity, suggesting divergent therapeutic targets compared to the thiophene-sulfonyl-piperazine scaffold.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
